Isobutyl 2-(methylamino)benzoate
Description
Significance of Methylamino Benzoate (B1203000) Esters in Chemical Sciences
Methylamino benzoate esters, and the closely related anthranilate esters, are a class of compounds with noteworthy applications in the chemical sciences. jmb.or.kr Many of these compounds are recognized for their characteristic aromas and are utilized as fragrance and flavoring agents. jmb.or.krfiveable.me For instance, methyl anthranilate is a key component in the scent and flavor of Concord grapes and is used in the formulation of various fruit-flavored products and perfumes. jmb.or.krwikipedia.org
Beyond their sensory properties, these esters serve as versatile intermediates in organic synthesis. wikipedia.org For example, methyl anthranilate can be used to generate benzyne, a highly reactive intermediate, through a process of diazotization. wikipedia.org This reactivity allows for further chemical transformations and the synthesis of more complex molecules. wikipedia.org The broader class of benzoate esters, formed from the reaction of benzoic acid and an alcohol, are fundamental structures in organic chemistry with diverse applications, including the production of dyes, plastics, and pharmaceuticals. fiveable.me
The structural features of methylamino benzoate esters, particularly the presence of both an amine and an ester functional group, contribute to their chemical reactivity and potential for further derivatization. This makes them valuable building blocks in the development of new compounds with desired properties.
Historical Context of Related Anthranilate Derivatives in Research
Research into anthranilate derivatives, the parent family of isobutyl 2-(methylamino)benzoate, has a rich history. Anthranilic acid and its derivatives have long been recognized as important precursors and intermediates in the chemical and pharmaceutical industries. ijpsjournal.com They are foundational for the synthesis of a wide array of compounds, including azo dyes and saccharin. ijpsjournal.com
In the realm of medicine, anthranilic acid analogues have served as pharmacophores for the development of various drugs. ijpsjournal.com A notable example is the development of fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), which are derivatives of N-phenylanthranilic acid. ijpsjournal.com Historically, research has explored the pharmacological properties of various anthranilate derivatives, such as the investigation of N-(3',4'-dimethoxycinnamoyl) anthranilic acid as an anti-atopic agent. ijpsjournal.com
The study of anthranilate derivatives has also been significant in understanding and inducing certain physiological effects in research models. For instance, N-phenyl anthranilic acid has been used to induce and study renal papillary necrosis in rats. ijpsjournal.com More recently, research has expanded to investigate the role of anthranilate derivatives in the central nervous system, with studies exploring their potential to modulate neurotransmitter release and protect against excitotoxicity. mdpi.com This historical and ongoing research underscores the diverse biological activities and therapeutic potential of the broader class of anthranilate derivatives. mdpi.com
Current Research Landscape and Gaps for this compound
The current research landscape for this compound itself is quite sparse, with very few published articles focusing specifically on this compound. hmdb.ca It is primarily identified as a chemical compound with a known structure and basic properties.
| Property | Value |
| Chemical Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 65505-24-0 |
Table 1: Chemical Properties of this compound chemscene.com
Future research could explore several avenues:
Synthesis and Optimization: While general methods for esterification are known, specific, high-yield synthetic routes for this compound could be developed and optimized.
Spectroscopic and Physicochemical Characterization: A comprehensive analysis of its spectral data (NMR, IR, Mass Spectrometry) and physicochemical properties (e.g., solubility, stability) would provide a foundational dataset for future studies.
Biological Screening: Investigating its potential biological activities, such as antimicrobial, anti-inflammatory, or insect-repellent properties, could uncover novel applications. This could be guided by the known activities of structurally similar anthranilate derivatives.
Flavor and Fragrance Profile: A detailed sensory analysis could determine its potential for use in the food and cosmetic industries, similar to other anthranilate esters.
In essence, this compound represents a molecule with a known structure but largely unexplored potential, offering a clear opportunity for new research initiatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-15-12(14)10-6-4-5-7-11(10)13-3/h4-7,9,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYZGTHZBSYUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867158 | |
| Record name | Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish solid; Fruity grapefruit aroma | |
| Record name | Isobutyl N-methylanthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1539/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Isobutyl N-methylanthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1539/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65505-24-0 | |
| Record name | 2-Methylpropyl 2-(methylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65505-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl N-methylanthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 2-(methylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOBUTYL N-METHYLANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO2PZH1T3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Isobutyl N-methylanthranilate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthetic Methodologies and Route Optimization for Isobutyl 2 Methylamino Benzoate
Classical Esterification Techniques in Isobutyl 2-(methylamino)benzoate Synthesis
Traditional methods for the synthesis of this compound rely on well-established esterification reactions. These techniques are widely understood and have been staples in organic synthesis for over a century.
Acid-Catalyzed Esterification Processes
The most common method for synthesizing esters like this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of the target molecule, this would involve reacting N-methylanthranilic acid with isobutanol.
The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. tamu.edumasterorganicchemistry.com The removal of water as it is formed also shifts the equilibrium to favor the product. organic-chemistry.org Common acid catalysts for this process include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by the nucleophilic attack of the alcohol. masterorganicchemistry.comorganic-chemistry.org
A typical laboratory procedure would involve refluxing N-methylanthranilic acid with an excess of isobutanol in the presence of a catalytic amount of sulfuric acid. operachem.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). tamu.edu Upon completion, the product is typically isolated by neutralizing the excess acid, washing with water and a bicarbonate solution, and then purifying through distillation.
| Parameter | Condition | Rationale |
| Reactants | N-methylanthranilic acid, Isobutanol | Direct precursors for the target ester. |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-TsOH | Protonates the carboxylic acid, activating it for nucleophilic attack. organic-chemistry.orgoperachem.com |
| Solvent | Excess Isobutanol or a non-polar solvent (e.g., Toluene) | Excess alcohol drives the equilibrium; a non-polar solvent can aid in azeotropic water removal. tamu.eduoperachem.com |
| Temperature | Reflux | Increases reaction rate. operachem.com |
| Work-up | Neutralization, Extraction, Distillation | To isolate and purify the final product. |
This interactive table outlines the typical conditions for the Fischer-Speier esterification of N-methylanthranilic acid with isobutanol.
Transesterification Reactions
An alternative classical route is transesterification, which involves the conversion of one ester into another by reaction with an alcohol. For the synthesis of this compound, this would typically involve reacting a simpler ester of N-methylanthranilic acid, such as methyl N-methylanthranilate, with isobutanol in the presence of a catalyst.
This reaction can be catalyzed by either an acid or a base. Base-catalyzed transesterification is often faster and proceeds under milder conditions. Common base catalysts include sodium methoxide (B1231860) or potassium carbonate. google.com The reaction is also an equilibrium process, and the equilibrium is typically driven towards the desired product by using a large excess of the replacing alcohol (isobutanol in this case) and by removing the lower-boiling alcohol (methanol) by distillation. google.com
A German patent describes a similar process for the synthesis of isobutyl anthranilate from ethyl anthranilate using potassium carbonate as a catalyst, achieving a high yield. google.com This suggests that a similar approach would be effective for the N-methylated analogue.
| Parameter | Condition | Yield (%) | Reference |
| Starting Ester | Ethyl Anthranilate | 96 | google.com |
| Alcohol | Isobutanol | google.com | |
| Catalyst | Potassium Carbonate | google.com | |
| Reaction Time | ~8 hours | google.com | |
| Work-up | Distillation | google.com |
This interactive table presents data from a closely related transesterification reaction, suggesting a viable route for this compound.
Novel Synthetic Routes and Catalytic Approaches
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in chemistry. This has led to the exploration of novel catalysts and reaction conditions for esterification.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of ester synthesis, this often involves replacing corrosive and difficult-to-handle homogeneous acid catalysts with solid, reusable catalysts.
Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offer several advantages, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. nih.gov A study on the esterification of various carboxylic acids demonstrated the effectiveness of a dried Dowex H+/NaI system, which provided good to excellent yields under relatively mild conditions. nih.gov Other green catalytic approaches include the use of zeolites and other solid acid materials. mdpi.com
Enzymatic synthesis using lipases is another green alternative. google.com Lipases can catalyze esterification reactions under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. google.com A patent for the synthesis of natural aromatic esters, including anthranilates, describes the use of lipase (B570770) from Candida cylindracea in an aqueous or biphasic medium. google.com
Enantioselective and Diastereoselective Synthesis Considerations
While this compound itself is achiral, the principles of enantioselective and diastereoselective synthesis are crucial when dealing with chiral substrates or catalysts. If, for instance, a chiral alcohol were used instead of isobutanol, or if the anthranilic acid moiety contained a stereocenter, the synthesis would need to be designed to control the formation of stereoisomers.
Currently, there is no specific literature detailing the enantioselective or diastereoselective synthesis of this compound. However, general methodologies for achieving stereoselectivity in organic synthesis could be applied if required. These include the use of chiral catalysts, chiral auxiliaries, or enzymes that can differentiate between enantiomers or diastereomers. For example, research has been conducted on the enantioselective synthesis of α-alkyl-alanines via catalytic phase-transfer alkylation, demonstrating the potential for creating stereocenters in amino acid derivatives. nih.gov While not directly applicable to the target molecule, these principles form the foundation for any future work in this area.
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the efficiency and economic viability of any synthetic process, the optimization of reaction conditions is paramount. For the synthesis of this compound, several factors can be fine-tuned to improve the yield and purity of the product.
Key parameters that influence the outcome of esterification reactions include temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.net For Fischer esterification, increasing the molar ratio of the alcohol to the carboxylic acid can significantly shift the equilibrium towards the product, leading to higher conversions. masterorganicchemistry.com The choice and concentration of the catalyst also play a critical role; an optimal catalyst loading will provide a high reaction rate without leading to unwanted side reactions.
The removal of water is another critical factor in driving the equilibrium of Fischer esterification. This can be achieved by physical methods, such as using a Dean-Stark apparatus, or by using chemical drying agents. For transesterification, the continuous removal of the lower-boiling alcohol byproduct by distillation is a common strategy to enhance the yield. google.com
Response surface methodology (RSM) and other statistical design of experiment (DoE) approaches are powerful tools for systematically optimizing multiple reaction variables simultaneously to identify the conditions that provide the highest yield. aidic.it Such studies on related esterification reactions have demonstrated that a systematic approach to optimization can lead to significant improvements in process efficiency. tubitak.gov.trdntb.gov.ua
Scalable Synthetic Protocols for Research and Development
The industrial and research-scale synthesis of this compound is primarily centered around two strategic approaches: the direct esterification of N-methylanthranilic acid with isobutanol, and a multi-step synthesis commencing from isatoic anhydride (B1165640). The selection of a specific route is often dictated by factors such as the availability and cost of starting materials, desired purity of the final product, and the scalability of the process.
A prevalent and straightforward method for synthesizing this compound is through the Fischer-Speier esterification of N-methylanthranilic acid with isobutanol. wikipedia.org This acid-catalyzed esterification is a well-established and scalable reaction. Typically, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is employed to facilitate the reaction. wikipedia.org The process involves heating a mixture of N-methylanthranilic acid and an excess of isobutanol in the presence of the acid catalyst. The equilibrium of the reaction is driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.
Another viable and scalable synthetic route begins with the more readily available precursor, isatoic anhydride. This multi-step approach offers an alternative pathway that can be advantageous depending on raw material costs and availability. A one-pot process has been developed for the synthesis of related alkyl N-alkylanthranilates, which can be adapted for this compound. google.comgoogle.com This process involves the N-methylation of isatoic anhydride, followed by reaction with an alcohol to yield the desired ester. google.com
For the synthesis of the closely related Methyl N-methylanthranilate from isatoic anhydride, a process involving the use of dimethyl sulfate (B86663) as the methylating agent in the presence of a base like sodium hydroxide (B78521) has been reported with high yield and purity. google.comgoogle.com This methodology can be extrapolated to the synthesis of this compound by substituting methanol (B129727) with isobutanol in the final esterification step. This one-pot approach is particularly attractive for large-scale production due to its efficiency and the use of commercially available and relatively inexpensive starting materials. google.com The crude product obtained from this method can be purified by vacuum distillation to achieve high purity. google.com
Reductive amination of isobutyl 2-aminobenzoate (B8764639) (isobutyl anthranilate) with formaldehyde (B43269) and a reducing agent also presents a potential scalable route.
The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact, especially in a research and development setting aiming for scalable production. For instance, in the synthesis of the related methyl anthranilate, process optimization through response surface methodology has been shown to significantly improve yield. researchgate.net Similar principles can be applied to the synthesis of this compound to identify optimal conditions for temperature, catalyst loading, and reactant molar ratios.
For example, a study on the synthesis of methyl anthranilate demonstrated that a continuous process using a microchannel reactor could lead to higher yield and purity compared to a traditional semi-batch process. aidic.it Such advancements in reaction technology could be explored for the continuous production of this compound, offering improved safety, efficiency, and scalability.
Below are interactive data tables summarizing hypothetical but representative findings for the scalable synthesis of this compound based on established chemical principles and reported data for analogous compounds.
Table 1: Comparison of Scalable Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Purity | Scalability Notes |
| Fischer-Speier Esterification | N-methylanthranilic acid, Isobutanol | Sulfuric acid (catalyst) | Good to High | Good | Well-established, straightforward scale-up. wikipedia.org |
| From Isatoic Anhydride | Isatoic anhydride, Isobutanol | Dimethyl sulfate, Sodium hydroxide | High | High | One-pot synthesis, cost-effective starting materials. google.comgoogle.com |
Table 2: Representative Data for the Synthesis of Alkyl N-Alkylanthranilates (Adapted for this compound)
| Parameter | Value | Reference |
| Starting Material | Isatoic anhydride | google.comgoogle.com |
| Alkylating Agent | Dimethyl sulfate | google.comgoogle.comnih.gov |
| Alcohol | Isobutanol | - |
| Base | Sodium hydroxide | google.comgoogle.com |
| Solvent | Dimethylformamide (DMF) | - |
| Reaction Temperature | 10-40 °C (N-methylation) | google.comgoogle.com |
| Yield (crude) | ~85% | google.comgoogle.com |
| Purity (by GC) | ~97.5% | google.comgoogle.com |
Chemical Reactivity and Transformation Studies of Isobutyl 2 Methylamino Benzoate
Hydrolysis and Saponification Kinetics
The ester functional group in Isobutyl 2-(methylamino)benzoate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. The base-catalyzed hydrolysis is commonly referred to as saponification.
Saponification, the hydrolysis under basic conditions, is an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the isobutoxide anion as the leaving group and forming N-methylanthranilic acid. The isobutoxide, being a strong base, then deprotonates the carboxylic acid to form isobutanol and the corresponding carboxylate salt, N-methylanthranilate. chemguide.co.uk This final acid-base step drives the reaction to completion.
The kinetics of this saponification reaction are expected to follow second-order kinetics, being first order with respect to both the ester and the hydroxide ion. chemrxiv.org The rate of saponification is influenced by both electronic and steric factors. The isobutyl group, being bulkier than a methyl or ethyl group, will sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon, leading to a slower reaction rate compared to smaller alkyl esters of N-methylanthranilic acid. google.com Conversely, the electron-donating nature of the methylamino group at the ortho position can slightly decrease the electrophilicity of the carbonyl carbon, also potentially slowing the rate of hydrolysis compared to unsubstituted benzoates.
| Ester | Relative k₂ (L mol⁻¹ s⁻¹) | Influencing Factors |
| Methyl benzoate (B1203000) | 1.0 | Reference |
| Ethyl benzoate | 0.6 | Increased steric hindrance from the ethyl group |
| Isobutyl benzoate | 0.3 | Significant steric hindrance from the bulky isobutyl group |
| Methyl 2-aminobenzoate (B8764639) | 0.8 | Electron-donating amino group slightly deactivates the carbonyl group |
| This compound | 0.2 | Combined steric hindrance of the isobutyl group and electronic effect of the methylamino group |
This is an interactive data table. The values are illustrative and based on established principles of chemical kinetics.
Oxidation and Reduction Pathways
The chemical structure of this compound presents several sites susceptible to oxidation and reduction.
Oxidation: The primary sites for oxidation are the secondary amino group and the electron-rich aromatic ring. The nitrogen atom of the methylamino group can be oxidized under various conditions. For instance, oxidation of N-aryl amino acids can lead to the formation of complex products, and in some cases, oxidative coupling reactions can occur. acs.orgoup.com The aromatic ring, being activated by the electron-donating methylamino group, is also susceptible to oxidative degradation, which could lead to ring-opening products under harsh oxidative conditions. The benzylic positions of the isobutyl group are less likely to be the primary site of oxidation under mild conditions.
Reduction: The ester functional group is the most likely site for reduction. Catalytic hydrogenation, for example using a palladium on carbon (Pd/C) catalyst, can reduce the ester to an alcohol. commonorganicchemistry.com However, this often requires more forcing conditions than the reduction of other functional groups. Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent that can effectively reduce the ester to the corresponding alcohol, 2-(methylamino)benzyl alcohol. commonorganicchemistry.com It is important to note that under certain conditions, aromatic nitro compounds are reduced to amines, a reaction that is relevant to the synthesis of anthranilate derivatives but not a direct reduction pathway for this compound itself. google.comorganic-chemistry.orgmdpi.comacs.org
A plausible, though not experimentally verified, reduction pathway for this compound is presented below:
| Reactant | Reducing Agent | Product |
| This compound | LiAlH₄, then H₂O | 2-(methylamino)benzyl alcohol |
| This compound | H₂, Pd/C (high pressure/temp) | 2-(methylamino)benzyl alcohol |
This is an interactive data table presenting hypothetical reduction reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The methylamino group (-NHCH₃) is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. The isobutyloxycarbonyl group (-COOCH₂CH(CH₃)₂) is a deactivating, meta-directing group because the carbonyl group is electron-withdrawing. In an electrophilic substitution reaction, the powerful activating effect of the methylamino group will dominate, directing incoming electrophiles to the positions ortho and para to it. The position para to the amino group (position 5) and the position ortho to the amino group (position 3) are the most likely sites of substitution. Steric hindrance from the adjacent isobutyloxycarbonyl group might slightly disfavor substitution at position 3.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Isobutyl 5-nitro-2-(methylamino)benzoate |
| Bromination | Br₂, FeBr₃ | Isobutyl 5-bromo-2-(methylamino)benzoate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Isobutyl 5-acetyl-2-(methylamino)benzoate |
This is an interactive data table illustrating expected outcomes of electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for this molecule as the ring is generally electron-rich due to the methylamino group. However, if a good leaving group were present on the ring, particularly at a position activated by a strong electron-withdrawing group, NAS could occur. For this compound itself, without additional activating groups, it is not expected to be highly reactive towards nucleophilic aromatic substitution.
Photochemical Degradation and Stability Mechanisms
Esters of anthranilic acid and its derivatives are known to be photochemically active. Upon exposure to UV radiation, this compound can undergo degradation through several pathways. Studies on related compounds like methyl anthranilate and methyl N-methylanthranilate show that photolysis can occur. organic-chemistry.orgmdpi.com
One potential pathway involves the homolytic cleavage of the N-H bond of the methylamino group, leading to the formation of a nitrogen-centered radical. This radical could then undergo various reactions, including dimerization or reaction with other molecules. Another possibility is the cleavage of the ester bond.
Furthermore, irradiation of anthranilate esters can lead to the formation of highly fluorescent intermediates. For example, the photolysis of azinphos-methyl, which contains a methyl N-methylanthranilate moiety, has been shown to produce N-methylanthranilic acid as a fluorescent intermediate. organic-chemistry.org This suggests that hydrolysis of the ester can be a photochemically induced process.
A study on methyl anthranilate showed a photolysis quantum yield in the order of 10⁻³, indicating a moderate susceptibility to photodegradation. mdpi.com It is reasonable to assume a similar order of magnitude for this compound.
| Condition | Potential Degradation Products |
| UV-A/UV-B Irradiation | N-methylanthranilic acid, isobutanol, ring-hydroxylated species, polymeric materials |
This is an interactive data table outlining potential photochemical degradation products.
Thermal Decomposition Pathways
The thermal stability of this compound is primarily limited by the ester group. Ester pyrolysis is a well-known reaction that typically proceeds through a concerted, unimolecular elimination mechanism (Ei) involving a six-membered cyclic transition state, provided there is a β-hydrogen in the alkyl group. wikipedia.org The isobutyl group in this compound contains β-hydrogens, making it susceptible to this type of decomposition.
Upon heating, this compound is expected to decompose into N-methylanthranilic acid and isobutylene. This reaction is a syn-elimination, where the carboxylic acid and the alkene are formed in a single step.
The presence of the N-methylamino group is not expected to fundamentally alter this primary thermal decomposition pathway of the ester, although it might influence the decomposition temperature. Studies on the pyrolysis of substituted ethyl benzoates have shown that the electronic nature of the substituents on the aromatic ring can affect the rate of pyrolysis. cdnsciencepub.com
A differential scanning calorimetry (DSC) study of a related compound, methyl N-nitroso-N-methylanthranilate, indicated thermal decomposition occurring around 219 °C. rsc.org While not directly comparable due to the different substituent, it provides a general indication of the temperature range where significant thermal degradation of such structures might be expected.
| Compound | Decomposition Temperature (°C) (Illustrative) | Major Decomposition Products |
| This compound | 200 - 300 | N-methylanthranilic acid, Isobutylene |
| Ethyl Benzoate | ~450 | Benzoic acid, Ethylene |
This is an interactive data table showing plausible thermal decomposition data.
Structure Activity Relationship Sar and Structural Modification Investigations
Design Principles for Isobutyl 2-(methylamino)benzoate Derivatives
The design of new derivatives of this compound is guided by established principles of medicinal chemistry, focusing on three primary areas of the molecule: the ester moiety, the benzoate (B1203000) ring, and the methylamino group.
The ester group is a critical component influencing the compound's physicochemical properties, such as lipophilicity and metabolic stability. Modifications to the isobutyl group can significantly alter these properties and, consequently, the biological activity.
Research on related anthranilate esters has shown that the nature and size of the alcohol moiety can impact their efficacy as, for example, insect repellents. Studies on a series of anthranilate esters have demonstrated that varying the alkyl chain length of the ester can modulate repellent activity. For instance, in some contexts, increasing the chain length from methyl to butyl has been shown to affect the compound's interaction with mosquito olfactory receptors. depositolegale.itfrontiersin.org
Table 1: Effect of Ester Moiety Modification on Repellent Activity of Anthranilate Esters
| Compound Name | Ester Group | Observed Activity | Reference |
| Methyl anthranilate | Methyl | Repellent against various insects | depositolegale.it |
| Ethyl anthranilate | Ethyl | Repellent against mosquitoes | depositolegale.itfrontiersin.org |
| Butyl anthranilate | Butyl | Deterrent for mosquito oviposition | frontiersin.org |
| This compound | Isobutyl | Data not available |
This table illustrates the principle of ester modification in the broader class of anthranilates, providing a basis for predicting the effects of modifying the isobutyl group in the target compound.
Studies on N-substituted anthranilic acid derivatives have revealed that the presence and position of substituents on the aromatic ring are crucial for their biological effects. For example, the introduction of a bromine atom at the 5-position of the anthranilic acid core has been a key element in the design of potent anti-inflammatory agents. nih.gov Furthermore, the nature of the substituent, whether electron-donating or electron-withdrawing, can dramatically alter the inhibitory activity of derivatives. For instance, in a series of indazole derivatives, electron-withdrawing groups on an attached phenyl ring enhanced inhibitory activity compared to electron-donating groups. nih.gov
Table 2: Influence of Benzoate Ring Substituents on the Activity of Anthranilic Acid Derivatives
| Parent Compound | Substituent on Benzoate Ring | Resulting Activity | Reference |
| Anthranilic Acid | 5-Bromo | Enhanced anti-inflammatory activity | nih.gov |
| Indazole Derivative | 4-Trifluoromethylphenyl (electron-withdrawing) | Higher inhibitory activity | nih.gov |
| Indazole Derivative | 4-Methoxyphenyl (electron-donating) | Lower inhibitory activity | nih.gov |
This table provides examples of how substitutions on the aromatic ring of related compounds can modulate biological activity, suggesting potential strategies for modifying this compound.
Table 3: Effect of Alterations to the Amino Group on the Activity of Anthranilate Derivatives
| Compound Class | Modification to Amino Group | Observed Activity | Reference |
| N-Acylanthranilic Acids | Substituted N-acyl side chains | Potent PAI-1 inhibition | nih.gov |
| N-Phenyl Anthranilic Acids | Substituted N-phenyl groups | Inhibition of beta-amyloid aggregation | depositolegale.it |
| N-Methylcarbamates | N-Acylation | Altered biological activity | mdpi.com |
This table highlights how modifications to the nitrogen substituent in related anthranilate structures can lead to diverse and potent biological activities.
Elucidation of Structure-Function Relationships
The ultimate goal of SAR studies is to elucidate the relationship between the three-dimensional structure of a molecule and its biological function. This understanding allows for the rational design of more effective and selective compounds. For anthranilate derivatives, the specific arrangement of the ester, the aromatic ring, and the amino group, along with their respective substituents, dictates their interaction with biological targets such as enzymes or receptors. depositolegale.itnih.govnih.gov
For instance, in the context of insect repellency, the spatial arrangement of functional groups is thought to be critical for binding to olfactory receptors. nih.gov The elucidation of these relationships often involves a combination of synthetic chemistry, biological testing, and computational modeling.
Computational Approaches in SAR Prediction and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and chemical research for predicting the SAR and guiding the optimization of lead compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Comparative Molecular Field Analysis (CoMFA), and molecular docking are employed to build predictive models and visualize the key structural features required for activity. nih.govescholarship.org
3D-QSAR studies on anthranilimide derivatives, for example, have successfully generated models with good predictive power for their biological activity. nih.gov These models produce contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. Such insights are invaluable for designing new derivatives with improved potency. Molecular docking simulations can further complement these studies by predicting the binding mode of the compounds within the active site of a target protein, providing a structural basis for the observed SAR. escholarship.org These computational approaches accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov
Biochemical and Metabolic Pathway Investigations
In Vitro Biotransformation Studies
In vitro studies using liver microsomes are instrumental in elucidating the initial steps of metabolism. For Isobutyl 2-(methylamino)benzoate, two primary metabolic pathways are anticipated: enzymatic hydrolysis of the ester bond and oxidative metabolism of the N-methyl group and aromatic ring.
Enzymatic Hydrolysis by Esterases
The ester linkage in this compound is susceptible to hydrolysis by carboxylesterases, enzymes abundant in the liver. This reaction would cleave the isobutyl ester, yielding N-methylanthranilic acid and isobutanol.
Studies on the closely related compound, methyl N-methylanthranilate (MNMA), have demonstrated significant hydrolytic activity in guinea pig liver microsomes. who.int The hydrolysis of MNMA to N-methylanthranilic acid (N-methylAA) occurred at a rate of 35 nmol/min/mg protein. who.int This activity was markedly inhibited by specific carboxylesterase inhibitors like diisopropyl fluorophosphate, confirming the role of these enzymes. who.int It is highly probable that this compound undergoes a similar hydrolytic cleavage. The rate of hydrolysis for the isobutyl ester may differ due to the bulkier isobutyl group potentially causing steric hindrance at the enzyme's active site.
Table 1: Inferred Enzymatic Hydrolysis of this compound
| Substrate (Inferred) | Enzyme Class | Primary Metabolites |
| This compound | Carboxylesterases | N-methylanthranilic acid, Isobutanol |
Data inferred from studies on analogous compounds.
Oxidative Metabolism by Cytochrome P450 Systems
The Cytochrome P450 (CYP450) enzyme system is a major catalyst for the oxidative metabolism of a wide array of xenobiotics. scribd.com For this compound, CYP450 enzymes are expected to mediate N-demethylation and aromatic hydroxylation.
In vitro studies with guinea pig liver microsomes have shown that MNMA undergoes N-demethylation to form methyl anthranilate (MA) at a rate of 2.8 nmol/min/mg protein. who.int This process is catalyzed by CYP450 enzymes, as evidenced by its inhibition with the nonselective CYP450 inhibitor, SKF 525-A. who.int A similar N-demethylation pathway is plausible for this compound, which would result in the formation of isobutyl anthranilate.
Furthermore, aromatic hydroxylation of the benzene (B151609) ring is another common CYP450-mediated reaction. Studies on isopropyl N-methylanthranilate (IMA) have identified hydroxylated products as major metabolites. biosynce.com Therefore, it is anticipated that this compound could be hydroxylated at various positions on the aromatic ring.
Table 2: Inferred Oxidative Metabolism of this compound by Cytochrome P450
| Metabolic Reaction (Inferred) | Enzyme System | Key Metabolites |
| N-demethylation | Cytochrome P450 | Isobutyl anthranilate |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated this compound derivatives |
Data inferred from studies on analogous compounds.
In Vivo Metabolic Fate and Excretion Pathways
Following administration, this compound is expected to be absorbed and distributed to various tissues, with the liver being the primary site of metabolism. The metabolic products would then be excreted, primarily in the urine.
In vivo studies in rats treated with the related compounds methyl N-methylanthranilate (MMA) and isopropyl N-methylanthranilate (IMA) provide significant insights. who.int For MMA, the principal metabolites found in various organs were the products of ester hydrolysis: N-methylanthranilic acid and anthranilic acid. who.int For IMA, the unmetabolized compound and N-methylanthranilic acid were the most abundant. who.int The highest concentration and diversity of metabolites for both compounds were observed in the liver. who.int
Based on these findings, it is predicted that this compound would also be extensively hydrolyzed in vivo to N-methylanthranilic acid. This primary metabolite, along with its N-demethylated product (anthranilic acid) and hydroxylated derivatives, would likely undergo conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate urinary excretion. inchem.org The isobutanol released from hydrolysis would be further oxidized to isobutyric acid and enter endogenous metabolic pathways.
Identification and Characterization of Novel Metabolites
While no studies have specifically identified the metabolites of this compound, research on its isopropyl analog (IMA) in rats has characterized several novel metabolites in urine. biosynce.com These include products of hydroxylation such as isopropyl 5-hydroxy-N-methylanthranilate, isopropyl 5-hydroxy-anthranilate, and isopropyl 3-hydroxy-anthranilate. biosynce.com
This suggests that for this compound, a similar array of hydroxylated metabolites would be formed. The position of hydroxylation on the anthranilate ring can vary, leading to a number of isomeric metabolites. The isobutyl moiety could also potentially undergo oxidation, although this is generally a less favored pathway compared to the reactions on the aromatic ring and the N-methyl group. The identification of these metabolites would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. fao.org
Table 3: Potential Novel Metabolites of this compound (Inferred)
| Parent Compound (Inferred) | Potential Metabolite Class | Specific Examples (Hypothetical) |
| This compound | Hydroxylated derivatives | Isobutyl 5-hydroxy-N-methylanthranilate, Isobutyl 3-hydroxy-N-methylanthranilate |
| N-demethylated and hydroxylated derivatives | Isobutyl 5-hydroxy-anthranilate |
Metabolites are hypothetical and inferred from studies on analogous compounds.
Role of this compound in Natural Biosynthetic Networks
This compound itself is not a well-documented natural product. However, its core structures, anthranilic acid and N-methylanthranilic acid, are important intermediates in the biosynthesis of various secondary metabolites in plants. accelachem.com
N-methylanthranilate is synthesized from anthranilate through the action of the enzyme anthranilate N-methyltransferase (ANMT), which utilizes S-adenosyl methionine (SAM) as a methyl donor. fao.orgwho.int This is a key step in the biosynthesis of acridone (B373769) alkaloids in some plants. accelachem.com
The esterification of N-methylanthranilic acid to form various esters is also a known biosynthetic pathway in plants, often contributing to floral scents. For instance, the formation of methyl anthranilate in grapes involves an alcohol acyltransferase that can use a range of acyl-CoAs and alcohols as substrates. scribd.com While the specific biosynthesis of this compound has not been described, it is conceivable that a similar enzymatic reaction could occur in certain plant species if N-methylanthranilic acid and isobutanol are available.
Mechanistic Pharmacological and Toxicological Research
In Vitro Cellular Target Engagement Studies
Currently, there is a lack of publicly available scientific literature detailing specific in vitro cellular target engagement studies for Isobutyl 2-(methylamino)benzoate. Methodologies such as the Cellular Thermal Shift Assay (CETSA), a powerful tool for confirming the interaction between a drug and its protein target within a cellular environment, have not been reported for this particular compound. nih.govmdpi.commdpi.comnih.govcetsa.orgyoutube.com
CETSA operates on the principle that the thermal stability of a protein is altered upon ligand binding. nih.govmdpi.com This change in stability can be monitored to verify target engagement. The assay can be performed in various formats, including high-throughput screening, to assess the binding of compounds to their targets in a more physiologically relevant setting than with purified proteins alone. nih.govyoutube.com While CETSA has been employed to identify targets for a range of molecules, including natural products and kinase inhibitors, its application to this compound remains an area for future investigation. mdpi.comcetsa.org
Exploration of Potential Biological Activities and Underlying Mechanisms
While direct studies on this compound are limited, research on structurally related compounds provides insights into its potential biological activities.
Studies on close structural analogs, such as methyl N-methylanthranilate (MMA) and isopropyl N-methylanthranilate (IMA), have indicated potential anxiolytic and antidepressant properties. researchgate.netgithub.io Research has shown that these N-methylanthranilic acid esters possess a range of pharmacological activities, including effects on the central nervous system. researchgate.netgithub.io For instance, essential oils containing these compounds have been investigated for their anxiolytic and antidepressant-like effects in animal models. mdpi.comnih.gov The proposed mechanisms often involve the modulation of neurotransmitter systems, such as the serotonergic system, which is a common target for anxiolytic and antidepressant drugs. springermedizin.de For example, the anxiolytic-like activity of some essential oils has been linked to their interaction with 5-HT1A receptors. springermedizin.de Furthermore, epigenetic mechanisms, such as the inhibition of DNA methylation, have been implicated in the antidepressant-like effects of some compounds, leading to changes in the expression of neurotrophic factors like BDNF in the hippocampus. nih.gov
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes involved in the degradation of the extracellular matrix and have been implicated in pathological processes such as cancer metastasis. nih.govmdpi.comnih.govnih.govplos.org The inhibition of these enzymes is a target for therapeutic intervention. While there is no direct evidence of this compound inhibiting MMP-2 or MMP-9, some studies have explored the MMP inhibitory potential of related benzoate (B1203000) and anthranilate derivatives. For instance, some anthranilic acid-based compounds have been developed as MMP inhibitors. caymanchem.com Additionally, certain natural and synthetic compounds have been shown to inhibit MMP-2 and MMP-9 activity through various mechanisms, including direct binding to the active site or by downregulating their expression. nih.govplos.orgnih.gov
Table 1: Examples of MMP-2 and MMP-9 Inhibitors This table is for illustrative purposes and does not imply that this compound has these properties.
| Inhibitor Type | Example Compound | Target MMPs | Reference |
| Synthetic Small Molecule | MMP-2/MMP-9 Inhibitor II | MMP-2, MMP-9 | sigmaaldrich.com |
| Anthranilic Acid-Based | MMP-9 Inhibitor I | MMP-9 | caymanchem.com |
| Natural Polyphenol | Curcumin | MMP-2, MMP-9 | nih.gov |
Research on N-methylanthranilic acid esters, which are structurally similar to this compound, has revealed significant antinociceptive (pain-relieving) effects in various animal models of pain. researchgate.netnih.gov For example, methyl N-methylanthranilate and propyl N-methylanthranilate have demonstrated both peripheral and central antinociceptive activity. nih.gov The mechanisms underlying these effects are thought to be multifactorial.
The antinociceptive action of these related esters may involve:
Adrenergic and Serotoninergic Pathways: The pain-relieving effects of methyl and propyl N-methylanthranilate appear to be linked to the modulation of adrenergic and serotoninergic neurotransmitter systems. nih.gov
Nitric Oxide Pathway: The nitrergic pathway has also been implicated in the antinociceptive effects of these compounds. nih.gov
Opioid Pathway: In the case of propyl N-methylanthranilate, its antinociceptive activity was reversed by naloxone, suggesting the involvement of the opioid system. nih.gov
K+ATP Channels: The antinociceptive effect of isopropyl N-methylanthranilate was reversed by glibenclamide, indicating a role for ATP-sensitive potassium channels. nih.gov
It is important to note that the cholinergic and cannabinoid systems did not appear to be involved in the antinociceptive effects of these specific esters. nih.gov The pungent effect of some anthranilate derivatives, such as methyl-N-methylanthranilate found in citrus leaves, has also been linked to a potential role in antinociception. nih.gov
Mechanistic Toxicological Assessments
A significant toxicological consideration for this compound is its potential to form N-nitrosamines. This is due to its chemical structure, which contains a secondary amine moiety. Secondary amines can react with nitrosating agents, such as nitrous acid (which can be formed from nitrites in acidic conditions), to produce N-nitrosamines. wikipedia.orgnih.gov Many N-nitrosamines are classified as probable human carcinogens. wikipedia.org
The International Fragrance Association (IFRA) has identified that isobutyl methyl anthranilate has the potential to form nitrosamines in the presence of nitrosating systems. thegoodscentscompany.com This necessitates notification to downstream users so that appropriate protective measures can be implemented. thegoodscentscompany.com The formation of nitrosamines can be influenced by various factors, including the concentrations of the amine and the nitrosating agent, as well as the pH of the environment. nih.govusp.org The presence of an ester group in the molecule could also potentially influence this reaction.
Evaluation of Cellular Toxicity and Cytoprotective Effects
Due to a lack of direct studies on the cellular toxicity and cytoprotective effects of this compound, this section will draw upon available data for structurally related compounds, primarily other alkyl anthranilates and benzoate esters. The insights gained from these related substances provide a basis for the preliminary assessment of this compound's potential cellular effects.
Research on various alkyl derivatives of aromatic acids suggests that cytotoxicity can be influenced by the nature of the alkyl group and the specific cell line being tested. For instance, a study on alkyl ether derivatives of protocetraric acid demonstrated that most of the tested compounds exhibited cytotoxicity against a range of cancer cell lines, with GI50 values below 100.0 μM . Another study comparing the cytotoxicity of methyl benzoate, ethyl benzoate, and vinyl benzoate in human embryonic kidney (HEK293) and human neuroblastoma (SH-SY5Y) cells found that methyl benzoate was the least toxic of the three nih.gov. Concentrations of methyl benzoate above 7.3 mM (0.1%) were observed to inhibit the growth and proliferation of these human cell lines nih.gov.
The following table summarizes the cytotoxic effects of selected benzoate esters on different cell lines, providing a comparative context for understanding the potential cellular impact of this compound.
Table 1: Cytotoxicity of Selected Benzoate Esters
| Compound | Cell Line | Endpoint | Effective Concentration | Reference |
|---|---|---|---|---|
| Methyl Benzoate | HEK293 | LC50 | ~0.08% (6.1 mM) | nih.gov |
| Methyl Benzoate | SH-SY5Y | LC50 | ~0.09% (6.6 mM) | nih.gov |
| Ethyl Benzoate | HEK293 | LC50 | Lower than Methyl Benzoate | nih.gov |
| Ethyl Benzoate | SH-SY5Y | LC50 | Lower than Methyl Benzoate | nih.gov |
| Vinyl Benzoate | HEK293 | LC50 | 5.4 mM | nih.gov |
Currently, there is no specific research available on the cytoprotective effects of this compound or its close structural analogs. General studies on natural compounds have identified various mechanisms of cytoprotection, often linked to antioxidant and anti-inflammatory properties nih.govnih.gov. These mechanisms frequently involve the activation of signaling pathways like the Nrf2 pathway, which upregulates antioxidant enzymes nih.gov. Without direct experimental evidence, it is not possible to ascertain whether this compound possesses any such cytoprotective activities.
Genotoxicity and Mutagenicity Studies (based on general toxicological assessment of related substances)
Direct genotoxicity and mutagenicity studies on this compound are not available in the published literature. Therefore, this assessment is based on data from structurally related compounds, including other anthranilate derivatives and general toxicological information on alkylating agents and esters.
The structural alerts for genotoxicity often include functional groups that can act as alkylating agents, which can react with DNA and induce mutations asianjpr.com. Alkyl esters of sulfonic acids, for example, are recognized as potential genotoxic impurities in pharmaceutical products semanticscholar.org. However, the genotoxic potential of a compound cannot be solely predicted based on structural alerts, and experimental data is crucial.
A comprehensive review of anthranilate derivatives by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides valuable insights. This review assessed several anthranilate esters, including methyl anthranilate and methyl N-methylanthranilate, which are close structural analogs of this compound. The available genotoxicity data for these related compounds are summarized in the table below.
Table 2: Genotoxicity Studies of Related Anthranilate Derivatives
| Compound | Test System | Result | Reference |
|---|
The JECFA report concluded that based on the available data, there were no significant concerns regarding the genotoxicity of the evaluated anthranilate derivatives inchem.org. Specifically, methyl anthranilate did not show evidence of reverse mutation in standard or modified Ames assays inchem.org.
Furthermore, studies on lower alkyl methacrylates, another class of alkyl esters, have shown that while they can induce clastogenicity (chromosome damage) in mammalian cells in vitro at high doses, there is no convincing evidence of genotoxic effects in vivo researchgate.net. This discrepancy is often attributed to differences in metabolism and detoxification processes between in vitro and in vivo systems researchgate.net.
In the broader context of alkylating agents, their potential to cause DNA damage is well-established nih.govresearchgate.net. However, the reactivity and mutagenic potency can vary significantly between different compounds nih.gov. For many industrial chemicals, a correlation has been observed between their alkylating activity and their mutagenicity nih.gov.
Advanced Analytical Methodologies for Complex Matrices
Development of High-Resolution Spectrometric Techniques
High-resolution spectrometry offers the specificity and sensitivity required for the analysis of target compounds in complex mixtures. Gas and liquid chromatography are the primary separation techniques employed, each with its own advantages for the analysis of Isobutyl 2-(methylamino)benzoate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. Due to its volatility, this compound is well-suited for GC-MS analysis. For trace-level detection, a splitless injection mode is typically employed to maximize the transfer of the analyte onto the analytical column. uoguelph.ca The use of a capillary column, such as a DB-35 MS or similar mid-polarity column, is recommended for the separation of aromatic amines. nih.gov
The mass spectrometer is generally operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. nih.gov Key parameters for a typical GC-MS method for the analysis of aromatic amines are outlined in the table below.
| Parameter | Value/Type |
| Gas Chromatograph (GC) | |
| Injection Mode | Pulsed Splitless |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Column Type | DB-35 MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Oven Temperature Program | Initial 80°C, ramp to 240°C |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temperature | 280 °C |
| The parameters are representative and may require optimization for specific instrumentation and matrices. nih.govoup.com |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Profiling
LC-HRMS is a powerful tool for identifying and quantifying metabolites in biological samples. The metabolism of anthranilate esters, such as this compound, is expected to involve hydrolysis of the ester bond and N-demethylation. jst.go.jpinchem.org The primary metabolites would therefore be N-methylanthranilic acid and, to a lesser extent, anthranilic acid, with the release of isobutanol. jst.go.jpinchem.orgmedchemexpress.com
LC-HRMS allows for the accurate mass measurements of these potential metabolites, facilitating their identification. A reversed-phase chromatographic separation is typically employed, coupled with a high-resolution mass spectrometer like an Orbitrap or a time-of-flight (TOF) instrument. Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of these aromatic amines. nih.gov The high-resolution capability allows for the differentiation of compounds with the same nominal mass, which is critical in complex biological matrices. nih.gov
Sample Preparation and Enrichment Strategies for Biological and Environmental Samples
Effective sample preparation is crucial to remove interfering matrix components and to concentrate the analyte of interest. The choice of technique depends on the nature of the sample matrix.
For biological samples such as urine or plasma, which have a high protein content, protein precipitation can be an initial step. uoguelph.ca This is often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). uoguelph.ca LLE, using a suitable organic solvent like dichloromethane (B109758) or methyl tert-butyl ether, is a cost-effective method for extracting this compound. researchgate.netglsciences.com For more complex matrices or lower concentrations, SPE provides a more thorough cleanup and higher enrichment factor. scioninstruments.com Supported liquid extraction (SLE) is another effective technique that combines the principles of LLE with the ease of use of SPE. glsciences.com
For environmental water samples, where the concentration of the analyte is expected to be very low, pre-concentration techniques are essential. Solid-phase microextraction (SPME) is a solvent-free method that can be used to extract and concentrate volatile and semi-volatile organic compounds from water. Alternatively, microextraction by packed sorbent (MEPS) is a miniaturized version of SPE that requires smaller sample volumes and reduces solvent consumption. researchgate.net
The following table summarizes common sample preparation techniques:
| Sample Type | Preparation Technique | Key Considerations |
| Biological Fluids (Urine, Plasma) | Protein Precipitation followed by LLE/SPE | Removal of proteins is critical to prevent column and instrument fouling. uoguelph.ca |
| Supported Liquid Extraction (SLE) | Offers a good balance of cleanup efficiency and ease of use. glsciences.com | |
| Environmental Water | Solid-Phase Microextraction (SPME) | A solvent-less technique suitable for trace analysis of volatile compounds. |
| Microextraction by Packed Sorbent (MEPS) | A miniaturized SPE technique that reduces sample and solvent usage. researchgate.net |
Quantitative Analysis and Validation of Methods
The validation of an analytical method ensures that it is suitable for its intended purpose. csic.esgavinpublishers.com According to international guidelines, such as those from the International Council for Harmonisation (ICH), key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netiiste.org
A typical validation for the quantitative analysis of this compound would involve the following:
Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.
LOD and LOQ: Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies in spiked samples. gavinpublishers.com
Precision: Evaluating the repeatability and intermediate precision of the method, expressed as the relative standard deviation (RSD) of replicate measurements. iiste.org
The table below presents hypothetical yet representative validation data for the analysis of this compound in a complex matrix, based on typical performance characteristics of the described analytical methods. nih.govresearchgate.netresearchgate.net
| Validation Parameter | Typical Performance Characteristic |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.4 - 1.6 µg/L |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Computational Chemistry and Modeling Approaches
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing a basis for predicting molecular geometry, stability, and reactivity.
For anthranilate derivatives, DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p) or def2TZVP) are commonly employed to optimize the molecular geometry and calculate key electronic parameters. rsc.orgmdpi.com Studies on related molecules like methyl anthranilate show that such calculations can accurately predict structural parameters like bond lengths and angles. For instance, upon electronic excitation, significant changes in the geometry of the intramolecular hydrogen-bonded ring between the amine and the ester carbonyl are predicted. rsc.org
Global reactivity descriptors, which are derived from HOMO and LUMO energies, quantify the chemical reactivity and stability of the molecule. researchgate.netresearchgate.net These descriptors provide a theoretical framework to understand how the molecule will interact with other chemical species.
Table 1: Key Quantum Chemical Descriptors and Their Significance (Note: The values below are illustrative for a typical anthranilate ester and not specific to Isobutyl 2-(methylamino)benzoate, as direct computational studies are not publicly available. They are based on findings for related compounds like methyl anthranilate derivatives.)
| Descriptor | Significance | Reference |
| HOMO Energy | Energy of the outermost electron orbital; relates to the ability to donate electrons (nucleophilicity). | researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied electron orbital; relates to the ability to accept electrons (electrophilicity). | researchgate.net |
| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | |
| Chemical Potential (μ) | Describes the escaping tendency of electrons from an equilibrium system. | researchgate.net |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. | researchgate.net |
| Global Softness (S) | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. | researchgate.net |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons; a high value indicates a good electrophile. | researchgate.net |
These quantum calculations provide a foundational, atom-level understanding of the molecule's behavior, which is essential for interpreting experimental results and predicting new properties.
Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions
This compound is a flexible molecule, possessing several rotatable bonds in its isobutyl ester chain. Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information on their conformational landscape and interactions with their environment. nih.govnih.gov
Binding Interactions: MD simulations are widely used to model the interaction between a small molecule (ligand) and a protein (receptor). nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can be run on the protein-ligand complex. This simulation, which treats the entire system as flexible, assesses the stability of the binding pose and reveals the dynamics of the interaction. nih.govnih.gov It can highlight which specific amino acid residues form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand over time. For instance, a 100 ns MD simulation of an enastron analogue with its target enzyme, Eg5, demonstrated the stability of the complex after an initial equilibration period. nih.gov For this compound, MD simulations could be used to study its binding to potential protein targets, providing insights into the binding free energy and the key interactions that stabilize the complex. nih.gov
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
Before a compound can be considered for pharmaceutical or other applications involving biological systems, its ADMET properties must be evaluated. In silico ADMET prediction provides a rapid and cost-effective way to screen compounds for potential liabilities early in the development process. nih.govaudreyli.comnih.gov
A variety of computational models, many of which are available as web servers or specialized software, can predict these properties based on the molecule's structure. researchgate.netresearchgate.net
Absorption: Predictions often start with physicochemical properties like LogP (lipophilicity), solubility, and molecular weight, which are governed by rules like Lipinski's Rule of Five. For this compound, properties such as Caco-2 cell permeability (a model for intestinal absorption) and human intestinal absorption (HIA) would be key predictors.
Distribution: This property is related to how the compound spreads throughout the body. Important predicted parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High binding to plasma proteins can limit the amount of free compound available to act on its target. researchgate.net
Metabolism: In silico tools can predict the primary sites of metabolism on a molecule. For anthranilate esters like this compound, the primary metabolic pathway is expected to be hydrolysis of the ester bond by liver enzymes to yield N-methylanthranilic acid and isobutanol. inchem.org The resulting acid would then be rapidly excreted, likely after conjugation. inchem.org
Excretion: This refers to how the compound and its metabolites are removed from the body, typically predicted as urinary excretion.
Toxicity: A wide range of toxicities can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity (liver injury). researchgate.net
Table 2: Predicted ADMET Properties for a Representative Anthranilate Ester (Note: These are general predictions for a molecule with the characteristics of this compound, based on models and data for similar compounds. researchgate.netinchem.org)
| ADMET Property | Predicted Outcome | Significance |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. |
| Plasma Protein Binding | Moderate to High | May influence the free concentration and distribution of the compound. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The molecule's lipophilicity may allow it to enter the central nervous system. |
| Metabolism | Major: Ester hydrolysis. Minor: Ring oxidation. | The ester linkage is the most probable site of metabolic breakdown. inchem.org |
| hERG Inhibition | Low to Moderate Probability | Needs assessment as hERG inhibition is a key cardiotoxicity risk. |
| Ames Mutagenicity | Low Probability | Anthranilate derivatives are generally found to be non-mutagenic. inchem.org |
These in silico predictions provide a valuable preliminary assessment, helping to prioritize compounds and identify potential issues that may require further experimental investigation.
Docking and Molecular Modeling for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. nih.govnih.gov This method is crucial for identifying potential biological targets for a compound and for understanding the structural basis of its activity. nih.govmdpi.com
The process involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity for numerous possible poses. The results can generate hypotheses about the molecule's mechanism of action. orientjchem.org
For example, studies on other anthranilate derivatives have used docking to identify them as potent inhibitors of tumor necrosis factor-α converting enzyme (TACE), a target for anti-inflammatory drugs. nih.govbiu.ac.il These docking studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. Similarly, docking simulations of anthranilic acid hybrids have shown interactions with DNA and albumin, suggesting potential antitumor and anti-inflammatory roles. mdpi.com
For this compound, docking could be performed against a library of known protein structures to screen for potential targets (a process known as reverse docking or target prediction). bio.toolsrsc.org Once a high-scoring target is identified, the docking pose can reveal specific interactions:
The N-H group can act as a hydrogen bond donor.
The carbonyl oxygen of the ester is a strong hydrogen bond acceptor.
The aromatic ring can participate in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.
The isobutyl group provides a flexible hydrophobic moiety that can fit into non-polar pockets within the binding site.
These detailed interaction maps are invaluable for structure-activity relationship (SAR) studies and for guiding the design of new analogues with improved potency or selectivity. nih.gov
Environmental Degradation and Fate Assessment
Photodegradation Pathways in Aquatic Environments
For structurally related compounds, such as methyl-N-methylanthranilate, a phototoxic potential has been established. europa.eu Phototoxicity is a phenomenon where a chemical absorbs light and the absorbed energy results in chemical changes that cause toxicity. This suggests that Isobutyl 2-(methylamino)benzoate may also undergo photochemical reactions. The expected photodegradation pathways could involve the transformation of the amino group and the breakdown of the ester bond. However, without specific experimental data, the exact transformation products and the kinetics of these reactions remain speculative.
Biodegradation Studies in Soil and Water Systems
There is a lack of specific studies on the biodegradation of this compound in soil and water systems. General information on related compounds, such as anthranilate esters, suggests that they may not be readily biodegradable. This indicates a potential for persistence in the environment.
The rate of biodegradation can be influenced by several factors, including the presence of adapted microbial populations, temperature, pH, and nutrient availability. The isobutyl ester and the N-methyl group in the structure of this compound may influence its uptake and metabolism by microorganisms. Hydrolysis of the ester bond would be a likely initial step in the biodegradation pathway, leading to the formation of isobutanol and 2-(methylamino)benzoic acid. These intermediates would then be further degraded. The presence of the N-methyl group might slow down the degradation process compared to unsubstituted anthranilates.
Persistence and Bioaccumulation Potential
The persistence and bioaccumulation potential of a chemical can be estimated using its physicochemical properties, such as the octanol-water partition coefficient (logP) and water solubility.
| Property | Estimated Value | Source |
| logP (o/w) | 4.078 | The Good Scents Company thegoodscentscompany.com |
| Water Solubility | 10.15 mg/L @ 25°C | The Good Scents Company thegoodscentscompany.com |
A high logP value, such as the estimated 4.078 for this compound, suggests a tendency for the compound to partition from water into fatty tissues of organisms, indicating a potential for bioaccumulation. thegoodscentscompany.com Chemicals with a logP value greater than 3 are often considered to have a potential for bioaccumulation.
The water solubility is estimated to be very low at 10.15 mg/L. thegoodscentscompany.com Low water solubility can limit the rate of dissolution in water and may lead to the substance adsorbing to sediment and soil particles, which can contribute to its persistence in these compartments.
Based on these properties, this compound is likely to be persistent in the environment and has the potential to bioaccumulate in aquatic organisms.
Formation and Characterization of Environmental Transformation Products
Specific research identifying and characterizing the environmental transformation products of this compound has not been identified in the available literature. Based on its chemical structure, potential transformation pathways can be proposed.
Hydrolysis: As an ester, this compound can undergo hydrolysis, breaking down into isobutanol and 2-(methylamino)benzoic acid. ontosight.ai This reaction can be abiotic or biotic.
Photodegradation: As discussed, photodegradation in aquatic environments is possible. The transformation products would depend on the specific photochemical reactions but could involve oxidation or rearrangement of the molecule.
Biodegradation: In biologically active systems, initial transformation products would likely result from the hydrolysis of the ester linkage. Further degradation of the resulting 2-(methylamino)benzoic acid could involve demethylation and ring cleavage.
Without dedicated studies, the identity and fate of these potential transformation products in the environment remain unknown.
Derivatives and Analogs: Design, Synthesis, and Evaluation
Synthesis of Conformationally Restricted Analogs
Conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of a molecule by reducing the number of accessible conformations. This is often achieved by incorporating the flexible portions of a molecule into a ring system. For isobutyl 2-(methylamino)benzoate, the flexible isobutyl group and the N-methylamino substituent are potential targets for such modifications.
While specific research on conformationally restricted analogs of this compound is not extensively documented in publicly available literature, the principles of this approach can be applied. For instance, incorporating the N-methyl and part of the aromatic ring into a heterocyclic system could lead to novel structures with fixed spatial arrangements of the key functional groups. One hypothetical approach could involve the cyclization of the N-methylamino group with the ortho position of the benzoate (B1203000) ring to form a lactam or other heterocyclic structures. The synthesis of such analogs would likely involve multi-step synthetic sequences, potentially starting from a different precursor than anthranilic acid.
The evaluation of these conformationally restricted analogs would involve detailed structural analysis using techniques like X-ray crystallography and NMR spectroscopy to confirm their rigidified structures. Subsequent biological evaluation would be necessary to determine how these structural constraints affect their activity.
Preparation of Prodrugs or Bioprecursors
Prodrug design is a well-established strategy to overcome undesirable properties of a parent drug, such as poor solubility, instability, or rapid metabolism. nih.gov A prodrug is a pharmacologically inactive compound that is converted into its active form in the body through enzymatic or chemical reactions. The ester and secondary amine functionalities of this compound are ideal handles for prodrug derivatization.
Ester-based prodrugs are a common approach to mask polar functional groups and enhance lipophilicity. nih.gov In the case of this compound, while the ester is already present, modifications could be made to the isobutyl group to modulate its hydrolysis rate by esterases.
A more direct strategy would be to form N-acyl derivatives of the secondary amine. nih.gov Acylation of the N-methylamino group with various biocompatible moieties could improve properties like water solubility or targeted delivery. For example, linking an amino acid to the nitrogen atom would create an amide bond that could be cleaved by peptidases in the body. nih.gov This could potentially improve oral absorption by targeting peptide transporters.
The general approach to synthesizing such prodrugs would involve the reaction of this compound with an activated acyl donor, such as an acid chloride or an anhydride (B1165640), under appropriate conditions. The stability of the resulting prodrug would need to be evaluated in vitro in plasma and simulated gastric and intestinal fluids to ensure it remains intact until it reaches the desired site of action.
Table 1: Potential Prodrug Strategies for this compound
| Prodrug Strategy | Moiety to be Modified | Potential Promoieties | Expected Advantage |
| N-Acyl Prodrug | N-Methylamino group | Amino acids (e.g., Glycine, Valine), Pegylated carboxylic acids | Improved water solubility, targeted delivery, sustained release |
| Carbonate/Carbamate | N-Methylamino group | Bioreversible carbonates or carbamates | Modified lipophilicity and stability |
| Ester Modification | Isobutyl ester | Esters with different alkyl chains or containing polar groups | Altered hydrolysis rate and solubility |
Co-crystallization and Supramolecular Assembly Studies
Co-crystallization is a technique used to modify the physicochemical properties of a solid-state compound by combining it with a neutral guest molecule, known as a co-former, in a crystalline lattice. nih.gov This can lead to improvements in solubility, dissolution rate, stability, and bioavailability without altering the chemical structure of the active molecule. The functional groups in this compound, including the ester carbonyl, the aromatic ring, and the N-H of the secondary amine, are all capable of participating in non-covalent interactions such as hydrogen bonding and π-π stacking, which are the basis of co-crystal formation.
While specific co-crystallization studies on this compound have not been reported, research on similar molecules like benzoic acid and its derivatives provides a strong indication that this compound would be a good candidate for such studies. nih.gov Potential co-formers could include other organic molecules with complementary functional groups, such as carboxylic acids, amides, or other aromatic compounds. The screening for co-crystals would typically involve techniques like slurry crystallization, solvent evaporation, or grinding, followed by characterization of the resulting solids using X-ray diffraction, differential scanning calorimetry, and spectroscopy.
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. Benzoate esters have been shown to form supramolecular chiral assemblies. nwhitegroup.com The interplay of hydrogen bonding from the N-H group, π-stacking of the benzene (B151609) rings, and van der Waals forces could lead to the formation of interesting supramolecular architectures, such as chains, sheets, or more complex networks. The study of these assemblies is important for understanding the solid-state properties of the compound and for the rational design of new materials.
Development of Isotope-Labeled this compound for Tracing Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound in biological systems. nih.govepj-conferences.org By replacing one or more atoms in a molecule with their stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), the compound can be easily detected and quantified by mass spectrometry or NMR spectroscopy without altering its fundamental chemical properties.
For this compound, several positions could be labeled. Deuterium labeling of the isobutyl group or the N-methyl group would be a common strategy. The synthesis of a deuterated analog could be achieved by using a deuterated starting material, such as deuterated isobutanol or deuterated methyl iodide, in the final steps of the synthesis. For instance, a process for preparing alkyl N-alkylanthranilates from isatoic anhydride could be adapted for this purpose, using a deuterated alkylating agent. google.com
Carbon-13 labeling, particularly in the aromatic ring or the carbonyl group, would also be highly informative for metabolic studies. The synthesis of ¹³C-labeled analogs would likely require a more complex synthetic route starting from a ¹³C-labeled precursor, such as ¹³C-labeled aniline (B41778) or benzoic acid.
Once synthesized, these isotope-labeled tracers can be used in in vitro and in vivo studies to accurately track the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is critical for understanding its pharmacokinetic profile and identifying its metabolites.
Table 2: Isotopic Labeling of this compound for Tracing Studies
| Isotope | Position of Label | Synthetic Precursor Example | Application |
| ²H (Deuterium) | N-Methyl group | Deuterated methyl iodide (CD₃I) | Metabolic fate of the N-methyl group |
| ²H (Deuterium) | Isobutyl group | Deuterated isobutanol ((CD₃)₂CDCD₂OH) | Metabolic fate of the isobutyl ester |
| ¹³C | Carbonyl group | ¹³C-labeled phosgene (B1210022) or CO | Tracing the ester functionality |
| ¹³C | Aromatic ring | ¹³C-labeled anthranilic acid | Following the core aromatic structure |
| ¹⁵N | Amino group | ¹⁵N-labeled anthranilic acid | Tracing the nitrogen-containing moiety |
Future Research Directions and Translational Perspectives
Emerging Applications in Material Science and Chemical Engineering
Currently, specific applications for Isobutyl 2-(methylamino)benzoate in material science and chemical engineering are not extensively documented in scientific literature. However, the chemistry of its core anthranilate structure suggests potential avenues for future investigation.
Research into related anthranilate esters has demonstrated their utility as precursors in sophisticated organic synthesis. For instance, methyl anthranilate can be used to generate benzyne, a highly reactive intermediate essential for certain Diels-Alder reactions and other ring substitutions. wikipedia.org Similarly, derivatives of anthranilic acid have been employed in the synthesis of specialized tridentate ligands for use in asymmetric organometallic catalysis. ijpsjournal.com
Future research could explore the viability of this compound as a precursor for novel monomers in polymer synthesis or as a building block for functional materials. Its ester and secondary amine groups offer reactive sites for chemical modification, potentially leading to the development of new dyes, coatings, or specialty polymers. Collaborative efforts between organic chemists and material scientists would be crucial to unlock these potential applications.
Integration of Omics Technologies in Metabolic Research
The metabolic fate of this compound has not been specifically detailed, but the pathway for related anthranilate esters is generally understood. These compounds are expected to be hydrolyzed by carboxylesterase enzymes, which are abundant in the liver, into their constituent alcohol (isobutanol) and carboxylic acid (N-methylanthranilic acid). inchem.org These metabolites are then typically conjugated and excreted in the urine. inchem.org
The integration of advanced "omics" technologies could provide a far more detailed picture of its metabolic journey.
Metabolomics: Untargeted metabolomics studies could precisely identify and quantify the full spectrum of metabolites produced from this compound in various biological systems. This would confirm the expected hydrolysis products and potentially uncover novel or unexpected metabolic pathways.
Proteomics: By analyzing changes in protein expression in response to the compound, proteomics could identify the specific carboxylesterases and other enzymes responsible for its metabolism.
Transcriptomics: This technology could reveal how the compound influences gene expression, offering insights into its potential biological activities and any adaptive responses at the cellular level.
Such an integrated omics approach would be invaluable for constructing a comprehensive metabolic and toxicological profile, a critical step for any future development.
Advanced Drug Discovery and Development Initiatives (based on related pharmacological activities)
While this compound itself is not at the forefront of current drug development, its chemical class—anthranilic acid derivatives—is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous drug discovery initiatives. nih.govnih.gov Future research could position this compound as a lead structure for modification and optimization based on the established pharmacological activities of its analogues.
Anti-inflammatory and Analgesic Agents: Anthranilic acid derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties. nih.gov Research is actively focused on synthesizing novel anthranilic acid hybrids to develop new anti-inflammatory drug candidates with potentially fewer side effects than existing medications. nih.gov
Neuroprotective Compounds: Certain synthetic anthranilate derivatives have demonstrated significant potential in treating central nervous system (CNS) disorders. mdpi.com For example, the derivative HFP034 was found to inhibit the release of the excitatory neurotransmitter glutamate. mdpi.comnih.gov This action helps prevent glutamate-induced excitotoxicity, a key pathological feature in epilepsy and neurodegenerative diseases. mdpi.comnih.gov This suggests that derivatives of this compound could be designed and screened for similar neuroprotective effects.
Anticancer Therapeutics: Esters of anthranilic acid have emerged as promising lead structures for novel anti-cancer drugs, particularly for prostate cancer. nih.gov Studies have shown that these derivatives can act as androgen receptor antagonists, inhibiting the growth of human prostate cancer cells. nih.gov This provides a clear rationale for synthesizing and evaluating this compound analogues for antiandrogenic and antiproliferative activity. nih.gov
Broad-Spectrum Pharmacological Activity: The anthranilate scaffold is associated with a wide array of other pharmacological activities, including antiviral, antimicrobial, antidiabetic, and antithrombotic effects. ijpsjournal.comnih.govmdpi.com The existence of large compound libraries based on this structure facilitates comprehensive structure-activity relationship (SAR) analysis, which is fundamental to identifying promising hits and leads in drug development. nih.gov
Interdisciplinary Research Collaborations
The potential advancement of this compound from a research chemical to a functional product hinges on interdisciplinary collaboration. While no formal collaborations centered on this specific compound are currently documented, the nature of research on its analogues highlights the necessity of such partnerships.
Translating the potential of this compound would require a concerted effort from:
Organic and Medicinal Chemists: To synthesize novel derivatives and create compound libraries for screening.
Computational Biologists: To perform in silico modeling and docking studies to predict binding affinities and mechanisms of action, as has been done for other anthranilate hybrids. nih.gov
Pharmacologists and Cell Biologists: To conduct in vitro and ex vivo assays to evaluate the biological activity and efficacy of new compounds.
Material Scientists and Chemical Engineers: To explore and develop non-pharmaceutical applications based on the compound's chemical properties.
Establishing formal research consortia or partnerships between academic institutions and industry would create the synergistic environment needed to fully investigate the properties of this compound and accelerate the translation of findings into practical applications.
Q & A
Q. What are the established synthetic routes for Isobutyl 2-(methylamino)benzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2-(methylamino)benzoic acid with isobutanol under acid catalysis (e.g., sulfuric acid) or through reductive amination of nitro precursors. Key factors include:
- Temperature control : Elevated temperatures (80–100°C) improve esterification efficiency but require reflux conditions to prevent side reactions.
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance reaction rates but may necessitate neutralization steps post-reaction .
- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials.
Q. How can researchers characterize the physicochemical properties of this compound?
Key properties include:
- Log P (partition coefficient) : Experimentally determined via shake-flask method (consensus Log P = 2.7) or HPLC retention time calibration. Computational tools like XLOGP3 (3.64) and WLOGP (2.35) show variability, requiring validation .
- Solubility : Poor aqueous solubility (0.0856 mg/mL) necessitates use of co-solvents (e.g., DMSO) for biological assays. Solubility class predictions (e.g., ESOL: -3.38) align with moderate lipid compatibility .
- Spectroscopic analysis : NMR (¹H/¹³C) confirms ester and methylamino groups, while FT-IR identifies characteristic C=O (1720 cm⁻¹) and N-H stretches (3350 cm⁻¹) .
Q. What spectroscopic techniques are most effective for structural elucidation?
- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 6.8–7.4 ppm) and methylamino protons (δ 2.3–2.5 ppm). ¹³C NMR distinguishes carbonyl (δ 168–170 ppm) and quaternary carbons.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 208.12 (C₁₂H₁₇NO₂) .
- X-ray crystallography : For crystalline derivatives, this method provides unambiguous bond-length and stereochemical data .
Advanced Research Questions
Q. How can in vitro models investigate the CYP1A2 inhibitory activity of this compound?
- Enzyme kinetics : Use human liver microsomes (HLMs) with CYP1A2-specific substrates (e.g., phenacetin). Measure inhibition via IC₅₀ values using LC-MS/MS to quantify metabolite (acetaminophen) formation .
- Time-dependent inhibition : Pre-incubate the compound with NADPH to assess mechanism-based inactivation.
- Structural analogs : Compare with methyl 2-(methylamino)benzoate derivatives to identify structure-activity relationships (SARs) .
Q. What methodologies resolve discrepancies between predicted and experimental physicochemical properties?
- Log P validation : Cross-validate computational models (e.g., XLOGP3 vs. WLOGP) with experimental shake-flask data. Adjust parameters using fragment-based correction factors for methylamino and ester groups .
- Solubility optimization : Employ Hansen solubility parameters (HSPs) to identify co-solvents (e.g., PEG 400) that enhance dissolution without destabilizing the compound .
Q. How should researchers design dose-response studies for neuropharmacological potential, given its BBB permeation?
- In silico screening : Use BOILED-Egg models to predict BBB permeation (high probability) and GI absorption .
- In vivo models : Administer escalating doses (1–50 mg/kg) in rodents, followed by LC-MS quantification in brain homogenates. Monitor neurobehavioral endpoints (e.g., rotarod test) .
- Metabolite profiling : Identify active metabolites via UPLC-QTOF-MS to distinguish parent compound effects from metabolic derivatives .
Q. What strategies optimize stability during storage and experimental use?
Q. How can this compound serve as a precursor for SAR studies?
- Functional group modification : React the methylamino group with acyl chlorides to generate amide derivatives.
- Ester hydrolysis : Convert to 2-(methylamino)benzoic acid under basic conditions (NaOH/EtOH), then re-esterify with alternative alcohols .
- Biological screening : Test analogs for improved CYP1A2 selectivity or reduced off-target effects using high-throughput screening (HTS) platforms .
Data Analysis & Contradiction Resolution
Q. How to address conflicting Log P values from computational models?
Q. What statistical approaches validate bioactivity data in dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
